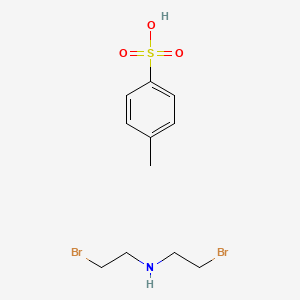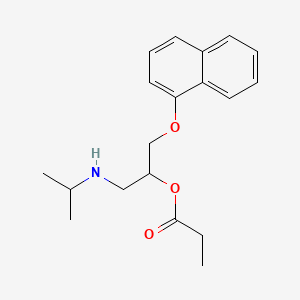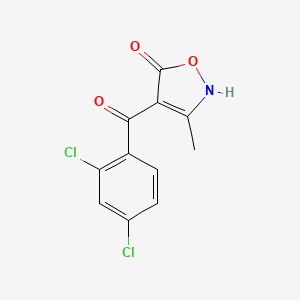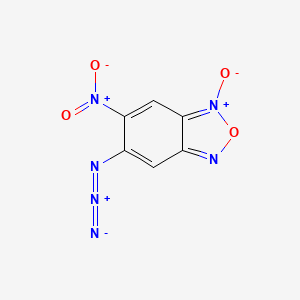
(2-Ethoxyphenyl)dimethyl((3-(phenoxy)phenyl)methoxymethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Ethoxyphenyl)dimethyl((3-(phenoxy)phenyl)methoxymethyl)silane is an organosilicon compound that features both phenyl and phenoxy groups attached to a silicon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxyphenyl)dimethyl((3-(phenoxy)phenyl)methoxymethyl)silane typically involves the reaction of (2-ethoxyphenyl)dimethylchlorosilane with (3-(phenoxy)phenyl)methanol under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
(2−Ethoxyphenyl)dimethylchlorosilane+(3−Phenoxyphenyl)methanol→(2−Ethoxyphenyl)dimethyl((3−phenoxyphenyl)methoxymethyl)silane+HCl
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography may be employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Ethoxyphenyl)dimethyl((3-(phenoxy)phenyl)methoxymethyl)silane can undergo various types of chemical reactions, including:
Oxidation: The phenyl and phenoxy groups can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The silicon atom can undergo nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is a common reducing agent used for this compound.
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidation of the phenyl and phenoxy groups can lead to the formation of quinones or other oxidized aromatic compounds.
Reduction: Reduction can result in the formation of the corresponding alcohols or hydrocarbons.
Substitution: Substitution reactions can yield a variety of organosilicon compounds depending on the nucleophile used.
Applications De Recherche Scientifique
(2-Ethoxyphenyl)dimethyl((3-(phenoxy)phenyl)methoxymethyl)silane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Medicine: Investigated for its potential use in the design of novel pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique structural properties.
Mécanisme D'action
The mechanism of action of (2-Ethoxyphenyl)dimethyl((3-(phenoxy)phenyl)methoxymethyl)silane involves its interaction with various molecular targets and pathways. The silicon atom can form stable bonds with other elements, allowing the compound to participate in a range of chemical reactions. The phenyl and phenoxy groups can interact with biological molecules, potentially influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Methoxyphenyl)dimethyl((3-(phenoxy)phenyl)methoxymethyl)silane
- (2-Ethoxyphenyl)dimethyl((3-(methoxy)phenyl)methoxymethyl)silane
- (2-Phenyl)dimethyl((3-(phenoxy)phenyl)methoxymethyl)silane
Uniqueness
(2-Ethoxyphenyl)dimethyl((3-(phenoxy)phenyl)methoxymethyl)silane is unique due to the presence of both ethoxy and phenoxy groups, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
106786-75-8 |
|---|---|
Formule moléculaire |
C24H28O3Si |
Poids moléculaire |
392.6 g/mol |
Nom IUPAC |
(2-ethoxyphenyl)-dimethyl-[(3-phenoxyphenyl)methoxymethyl]silane |
InChI |
InChI=1S/C24H28O3Si/c1-4-26-23-15-8-9-16-24(23)28(2,3)19-25-18-20-11-10-14-22(17-20)27-21-12-6-5-7-13-21/h5-17H,4,18-19H2,1-3H3 |
Clé InChI |
ODNWPABOIKSFFH-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC=C1[Si](C)(C)COCC2=CC(=CC=C2)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(3-Methyl-4-nitrophenyl)methyl]phosphonic acid](/img/structure/B14314452.png)
![Bis[([1,1'-biphenyl]-2-yl)oxy](dioctyl)stannane](/img/structure/B14314455.png)
![Methyl [3-(morpholin-4-yl)-5-oxocyclopent-1-en-1-yl]acetate](/img/structure/B14314458.png)

![1-[(1E)-3,4,5,6,7,8-Hexahydro-2H-azonin-9-yl]azepan-2-one](/img/structure/B14314468.png)
![4-[1-(4-Hydroxyphenyl)cyclopentyl]-2-(prop-2-en-1-yl)phenol](/img/structure/B14314480.png)
![Benzenamine, 4-hexyl-N-[(4-pentylphenyl)methylene]-, (E)-](/img/structure/B14314484.png)




![1-{2-[Methyl(phenyl)amino]-4-phenyl-1,3-thiazol-5-yl}ethan-1-one](/img/structure/B14314539.png)

